molecular formula C8H9Cl2F3N4 B2795473 [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride CAS No. 2031259-13-7

[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride

Cat. No. B2795473
CAS RN: 2031259-13-7
M. Wt: 289.08
InChI Key: JQZDKQGKGBQIIM-UHFFFAOYSA-N
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Description

“[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride” is a chemical compound with the molecular weight of 293.12 . The IUPAC name for this compound is (7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities . Another study reported the synthesis of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h5H,1-4,12H2;2*1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, which share a structural similarity with the compound , have been explored. These compounds were synthesized through a practical three-step procedure starting from (iso)nicotinic hydrazides. The fluorine-substituted aryl fragment was introduced in the last step through cyclocondensation, and the antiproliferative activity against various cancer cell lines was evaluated, indicating potential applications in cancer research (Dolzhenko et al., 2008).

Structural and Theoretical Studies

Another study focused on the molecular structure, vibrational frequencies, and molecular electrostatic potential map of a compound structurally related to the one , providing valuable information on its chemical properties and potential interactions (Gumus et al., 2018).

Novel Ligands and Helicating Compounds

Research into the synthesis of novel polynitrogenated ligands, including 7-{[1,2,3]triazolo[1,5-a]pyridin-3-yl}-[1,2,3]triazolo[1,5-a]pyridines, indicates potential applications in developing helicating compounds or luminescent sensors, showcasing the versatility of triazolopyridine derivatives in materials science (Abarca et al., 2004).

Safety and Hazards

The safety information available indicates that this compound should be handled with care. It is recommended to avoid ingestion, inhalation, and contact with eyes, skin, or clothing . After handling, thorough washing is advised .

Mechanism of Action

Target of Action

The primary target of [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride is the poly (ADP-ribose) polymerase 15 (ARTD7, BAL3) . This protein plays a significant role in DNA repair and cellular response to stress, making it a potential target for cancer therapeutics .

Mode of Action

The compound interacts with its target by binding to the active site of the protein. The binding energy of the compound to ARTD7 is significant, ranging from -8.1 to -9.8 kcal/mol . This strong binding affinity suggests that the compound may inhibit the function of ARTD7, potentially disrupting DNA repair processes and inducing cell death in cancer cells .

Biochemical Pathways

Therefore, the inhibition of ARTD7 by the compound could potentially disrupt these pathways, leading to cell death .

Pharmacokinetics

The related compound sitagliptin, which also contains a [1,2,4]triazolo[4,3-a]pyrazine moiety, is known to have good bioavailability and is used as an anti-diabetic medication . It would be reasonable to hypothesize that [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride might have similar ADME properties, but further studies would be needed to confirm this.

Result of Action

The compound has shown promising anti-cancer properties in preliminary studies. For example, one derivative of the compound, RB7, was found to induce the mitochondrial apoptotic pathway in HT-29 colon cancer cells by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and initiation of cell death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. Additionally, the presence of certain impurities, such as nitroso compounds, can potentially lead to genotoxic effects . Therefore, careful control of the synthesis and storage conditions is crucial for maintaining the compound’s efficacy and safety .

properties

IUPAC Name

[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h1-3H,4,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZDKQGKGBQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CN)C=C1C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2031259-13-7
Record name [7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
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